

2-Hydroxy-3-(methylthio)benzoic Acid: A Comparative Technical Guide

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Compound of Interest

Compound Name:	2-Hydroxy-3-(methylthio)benzoic acid
CAS No.:	67127-64-4
Cat. No.:	B2507254

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Executive Summary

2-Hydroxy-3-(methylthio)benzoic acid (also known as 3-(methylthio)salicylic acid) is a functionalized salicylic acid derivative featuring a methylthio (-SMe) group at the ortho position relative to the phenolic hydroxyl. Unlike its parent compound Salicylic Acid (SA) or the isosteric 3-Methylsalicylic Acid, this molecule offers unique electronic tunability. The sulfur atom serves as a "soft" donor site for metal coordination and, more importantly, as a reactive handle that can be oxidized to sulfoxides (-SOMe) or sulfones (-SO₂Me), dramatically altering the lipophilicity and electron-withdrawing nature of the ring.

This guide compares the molecule against standard alternatives, reviews its synthetic pathways (including the pivotal Japanese patent JPS6121233B2), and provides actionable protocols for its use as an intermediate in herbicide and pharmaceutical synthesis.

Chemical Profile & Comparative Analysis

To select the appropriate building block for your scaffold, consider the electronic and steric differences between the target molecule and its common analogs.

Table 1: Comparative Physicochemical Profile

Feature	2-Hydroxy-3-(methylthio)benzoic acid	Salicylic Acid (Standard)	3-Methylsalicylic Acid (Steric Analog)
CAS	67127-64-4	69-72-7	83-40-9
Structure	3-SMe substituted	Unsubstituted	3-Me substituted
Electronic Effect (C3)	Dual: -withdrawing / -donating	Neutral	Weakly -donating (Hyperconjugation)
Lipophilicity (LogP)	~2.4 - 2.6 (Estimated)	2.26	2.86
pKa (COOH)	~2.8 (Acidified by S-inductive effect)	2.97	3.0
Metal Coordination	Mixed Hard/Soft: O,O (Hard) + S (Soft)	Hard: O,O (Carboxylate/Phenol)	Hard: O,O Only
Reactivity Utility	High: Oxidizable to -SO ₂ Me (Strong EWG)	Low: Ring substitution only	Low: Benzylic oxidation only
Primary Application	Agrochem Intermediate (HPPD inhibitors)	NSAIDs, Plant Defense	Flavor/Fragrance, Dyes

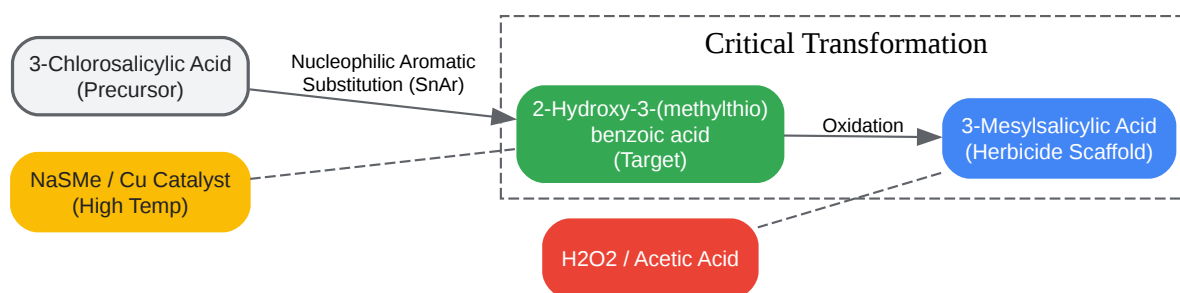
Performance Insight: Why Choose the Methylthio Variant?

- For Agrochemicals: The -SMe group is a precursor to the -SO₂Me group found in modern herbicides (e.g., Mesotrione, Tembotrione analogs). The sulfone moiety enhances acidity and metabolic stability.
- For Ligand Design: The sulfur atom introduces a "soft" character, potentially increasing affinity for transition metals like Cu(II) or Zn(II) compared to the "hard" oxygen-only coordination of pure salicylic acid.

Mechanistic Pathways & Synthesis

The utility of **2-Hydroxy-3-(methylthio)benzoic acid** lies in its synthesis from halogenated precursors and its subsequent oxidation.

Figure 1: Synthesis and Reactivity Workflow



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Caption: Synthetic pathway from chlorosalicylic acid to the target thio-derivative, and its subsequent oxidation to the bioactive sulfone scaffold.

Experimental Protocols

These protocols are synthesized from patent literature (e.g., JPS6121233B2) and standard organosulfur methodologies.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Objective: Synthesize **2-Hydroxy-3-(methylthio)benzoic acid** from 3-chlorosalicylic acid.

- Reagents:
 - 3-Chlorosalicylic acid (1.0 eq)
 - Sodium methanethiolate (NaSMe) (2.5 eq) - Excess required for deprotonation and substitution.

- Copper powder (0.1 eq) - Catalyst.
- DMF (Dimethylformamide) - Solvent.
- Procedure:
 - Dissolve 3-chlorosalicylic acid in DMF under inert atmosphere ().
 - Add NaSMe slowly (exothermic).
 - Add Cu powder and heat the mixture to 120-140°C for 12-16 hours.
 - Monitor: Check via TLC (Mobile phase: Hexane/EtOAc 3:1) for disappearance of starting material.
 - Workup: Cool to RT. Pour into ice-cold dilute HCl (pH < 2) to precipitate the product.
 - Purification: Recrystallize from Ethanol/Water.
- Validation:
 - ¹H NMR (DMSO-d₆): Look for S-CH₃ singlet at ~2.4 ppm. Aromatic protons should show 1,2,3-substitution pattern.

Protocol B: Oxidation to Sulfonyl Derivative

Objective: Convert the -SMe group to -SO₂Me (Mesyl) for biological activity enhancement.

- Reagents:
 - **2-Hydroxy-3-(methylthio)benzoic acid** (1.0 eq)
 - Hydrogen Peroxide (30%) (3.0 eq)
 - Acetic Acid (Solvent)
- Procedure:

- Dissolve the thio-acid in glacial acetic acid.
- Add

dropwise at 0°C.
- Allow to warm to RT and stir for 4 hours (for Sulfoxide) or reflux for 2 hours (for Sulfone).
- Workup: Dilute with water and extract with Ethyl Acetate.
- Causality: The electron-withdrawing sulfone group increases the acidity of the carboxylic acid and the phenol, making the molecule a potent mimic of herbicide pharmacophores (e.g., HPPD inhibitors).

Literature & Application Review

Agrochemical Intermediates

The primary industrial relevance of CAS 67127-64-4 is as a precursor. The Japanese patent JPS6121233B2 and related filings highlight the use of 3-substituted salicylic acids in developing sulfonylurea and benzoylpyrazole herbicides.

- Mechanism: The 3-position substitution sterically protects the metabolic sites of the ring while the electronic properties of sulfur modulate the pKa, optimizing transport in plant phloem.

Medicinal Chemistry (Bioisosteres)

In drug design, the methylthio group is often used as a bioisostere for a methoxy group.

- Advantage: While sterically similar to -OMe, the -SMe group is more lipophilic and can be metabolically oxidized to sulfoxides (chiral centers) or sulfones, offering a way to "walk" the structure through metabolic stability studies.
- Reference Context: Similar thio-benzoic acids are found in libraries for GPCR ligands, where the "soft" sulfur can interact with specific cysteine residues in the receptor binding pocket.

References

- Patent JPS6121233B2. Substituted Benzoic Acid Derivatives. Japan Patent Office. (Found via Google Patents: [Link](#)).
- PubChem Compound Summary. **2-Hydroxy-3-(methylthio)benzoic acid**. National Center for Biotechnology Information. (Retrieved from).
- ChemicalBook. CAS 67127-64-4 Entry. (Verification of commercial availability: [Link](#)).
- Sigma-Aldrich (Merck). Salicylic Acid Derivatives & Building Blocks. (General reference for salicylic acid analog properties: [Link](#)).

Disclaimer: The protocols provided are based on general chemical principles for thio-salicylic acid derivatives and should be optimized for specific laboratory conditions. Always consult MSDS and perform risk assessments before handling organosulfur compounds.

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